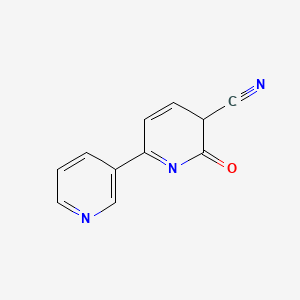![molecular formula C19H22ClN3O2 B4456780 2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B4456780.png)
2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
Overview
Description
2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide is a synthetic compound that belongs to the class of acyl piperazine derivatives. These compounds are known for their diverse pharmacological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorophenol and 4-(4-methylpiperazin-1-yl)aniline as the primary starting materials.
Formation of Intermediate: 3-chlorophenol is reacted with chloroacetyl chloride to form 2-(3-chlorophenoxy)acetyl chloride.
Coupling Reaction: The intermediate 2-(3-chlorophenoxy)acetyl chloride is then reacted with 4-(4-methylpiperazin-1-yl)aniline in the presence of a base such as triethylamine to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Scientific Research Applications
2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Biological Studies: It has been used in biological studies to understand its effects on cellular processes and molecular pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:
2-methyl-AP-237: Another acyl piperazine derivative with similar pharmacological properties.
AP-237 (bucinnazine): Known for its analgesic effects.
AP-238: Another compound in the same class with potential therapeutic applications.
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-22-9-11-23(12-10-22)17-7-5-16(6-8-17)21-19(24)14-25-18-4-2-3-15(20)13-18/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUORQZQZPKOSTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]acetamide](/img/structure/B4456699.png)
![2-chloro-4-[methyl(methylsulfonyl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B4456707.png)
![2-fluoro-N-(2-{[2-methyl-6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4456712.png)

![8-ethyl-5-phenyltetrazolo[1,5-c]thieno[3,2-e]pyrimidine](/img/structure/B4456727.png)
![N-methyl-N-[2-methyl-4-(4-methylpiperidine-1-carbonyl)phenyl]methanesulfonamide](/img/structure/B4456733.png)

![2-fluoro-N-(1-methyl-2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B4456742.png)

![N-[(4-ETHOXYPHENYL)METHYL]-1-METHANESULFONYLPIPERIDINE-3-CARBOXAMIDE](/img/structure/B4456748.png)
![N-(2-fluorophenyl)-N-[1-oxo-1-(pyrrolidin-1-yl)butan-2-yl]methanesulfonamide](/img/structure/B4456772.png)
![3,5-dimethoxy-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B4456779.png)
![4-chloro-N-(2-{[6-(dimethylamino)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B4456791.png)
![2-{[3-(1-naphthyl)propanoyl]amino}benzamide](/img/structure/B4456798.png)
